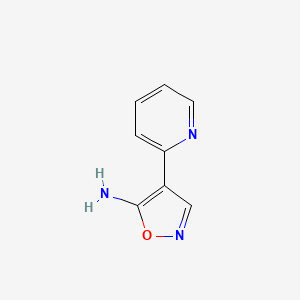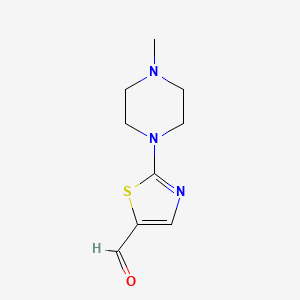
1-(3-Bromopropoxy)-2-chlorobenzene
Übersicht
Beschreibung
1-(3-Bromopropoxy)-2-chlorobenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where a bromopropoxy group and a chlorine atom are substituted at the first and second positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-chlorobenzene can be synthesized through the nucleophilic substitution reaction of 2-chlorophenol with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropoxy)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 1-(3-bromopropoxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of antifungal and antibacterial compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropoxy)-2-chlorobenzene involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a ligand binding to proteins or enzymes, thereby modulating their activity. The bromopropoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with the chlorine atom at the fourth position.
1-(3-Bromopropoxy)-3-chlorobenzene: Chlorine atom at the third position.
1-(3-Bromopropoxy)-2-bromobenzene: Bromine atom instead of chlorine at the second position.
Uniqueness: 1-(3-Bromopropoxy)-2-chlorobenzene is unique due to the specific positioning of the bromopropoxy and chlorine groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVXZDDHARJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370582 | |
| Record name | 1-(3-bromopropoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50912-59-9 | |
| Record name | 1-(3-bromopropoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/new.no-structure.jpg)
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)




![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)


